molecular formula C24H32ClN3O2S2 B2688962 N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216919-76-4

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride

Cat. No.: B2688962
CAS No.: 1216919-76-4
M. Wt: 494.11
InChI Key: HMHPCLHNKWGEME-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a complex small molecule featuring a benzothiazole core fused to a benzene ring (benzo[d]thiazol-2-yl) substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 7, respectively. The diethylaminoethyl (-N(CH₂CH₃)₂CH₂CH₂-) moiety enhances solubility via protonation, while the phenylthio (-S-C₆H₅) group attached to the propanamide backbone introduces hydrophobic and electron-rich characteristics. Structural analogs of benzothiazoles are known for diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S2.ClH/c1-5-26(6-2)15-16-27(21(28)14-17-30-19-10-8-7-9-11-19)24-25-22-20(29-4)13-12-18(3)23(22)31-24;/h7-13H,5-6,14-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHPCLHNKWGEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors to form the benzo[d]thiazole ring.

    Introduction of the diethylaminoethyl group: This step involves the alkylation of the benzo[d]thiazole ring with diethylaminoethyl chloride under basic conditions.

    Attachment of the phenylthio group: This step involves the nucleophilic substitution of a suitable phenylthio precursor with the intermediate compound obtained from the previous step.

    Formation of the final product: The final step involves the acylation of the intermediate compound with the appropriate acyl chloride to form the desired product, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the benzo[d]thiazole ring can lead to the formation of amines.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Target Compound and Analogs

Compound Class Core Heterocycle Key Substituents Functional Groups Highlighted Reference
Target Compound Benzo[d]thiazole 4-methoxy, 7-methyl, diethylaminoethyl, phenylthio-propanamide Thioether, tertiary amine, amide, hydrochloride N/A
Triazole Derivatives [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Sulfonyl (-SO₂), triazole, fluorophenyl
Thiadiazole-Triazine Hybrids Thiadiazole-triazine Trichloroethyl, acetamide, phenylthiadiazole Thioamide, trichloroethyl, fused heterocycles
Phosphoramidite [6] None (linear) Dimethoxytrityl, hydroxymethyl, tetraisopropylphosphoramidite Phosphoramidite, trityl, hydroxymethyl
  • Thioether vs. Sulfonyl Groups : The target’s phenylthio group (C-S-C₆H₅) is electron-donating, contrasting with sulfonyl (-SO₂) groups in triazole derivatives , which are electron-withdrawing. This difference may influence redox stability and receptor binding.
  • Solubility Modifiers: The target’s diethylaminoethyl group and hydrochloride salt enhance solubility, comparable to the phosphoramidite’s hydroxymethyl and trityl groups in , which aid in chromatographic purification .

Spectroscopic and Physicochemical Properties

Table 3: IR and NMR Spectral Signatures

Compound Type IR Bands (cm⁻¹) NMR Features (δ, ppm) Key Inferences Reference
Target Compound (hypothetical) νC-S (~1240–1250), νNH (~3300) δ 1.2–1.4 (diethyl CH₃), δ 7.2–7.8 (phenylthio) Thioether, amide NH, aromatic protons N/A
Triazoles [7–9] νC=S (1247–1255), νNH (3278–3414) δ 7.5–8.0 (sulfonyl phenyl), δ 6.8–7.2 (F-Ph) Thione tautomer, fluorophenyl coupling
Thiadiazole-Triazine [3.1] νC=O (1649), νNH (3380, 3268) δ 7.52–7.94 (C₆H₅), δ 1.91 (CH₃) Thioamide, trichloroethyl stabilization
  • The target’s IR spectrum would lack νS-H (~2500–2600 cm⁻¹), confirming the absence of thiol tautomerism, similar to triazoles in .
  • The diethylaminoethyl group’s protons (δ 1.2–1.4 for CH₃, δ 2.5–3.0 for CH₂) would dominate the 1H NMR, as seen in ’s diethylamino analogs .

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a synthetic compound with potential biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C23H27ClN4O2S
  • Molecular Weight : 491.1 g/mol

The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the benzothiazole core.
  • Coupling reactions to introduce the diethylamino and phenylthio groups.
  • Hydrochloride salt formation to enhance solubility.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating potent anticancer activity.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-73.1Apoptosis induction
Compound BHCT 1164.4Cell cycle arrest
Compound CHEK 2935.3ROS modulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar benzothiazole derivatives have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds often range from 8 to 16 µM.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with DNA synthesis or repair mechanisms.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.
  • Antioxidant Properties : Some derivatives possess antioxidant activity, which may protect normal cells from oxidative stress while exerting cytotoxic effects on cancer cells.

Case Studies

A notable study involved the evaluation of a series of benzothiazole derivatives, including our compound, where researchers found that modifications at the phenyl ring significantly influenced biological activity. The presence of methoxy and hydroxy groups was correlated with enhanced antiproliferative effects against MCF-7 cells.

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